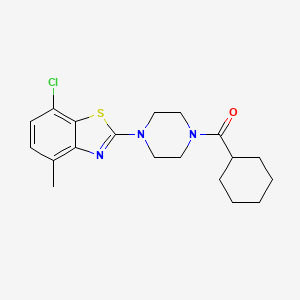

7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole

Description

7-Chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at position 7, a methyl group at position 4, and a piperazine moiety at position 2 acylated with a cyclohexanecarbonyl group. Benzothiazoles are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3OS/c1-13-7-8-15(20)17-16(13)21-19(25-17)23-11-9-22(10-12-23)18(24)14-5-3-2-4-6-14/h7-8,14H,2-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXVCGXDLPJCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.

Introduction of the Chlorine Atom: Chlorination of the benzothiazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

Cyclohexanecarbonylation: The final step involves the acylation of the piperazine ring with cyclohexanecarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Key Structural Modifications in Benzothiazole Derivatives

The biological and physicochemical properties of benzothiazoles are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

*Target compound structure inferred from naming conventions; exact data (e.g., molar mass) calculated based on molecular formula.

†Calculated molar mass for C19H22ClN3OS.

Impact of Substituents on Bioactivity

- Unsubstituted piperazine derivatives (e.g., ) may exhibit higher polarity and reduced metabolic stability.

- Benzothiazole Ring Modifications : The 4-methyl group in the target compound vs. 4-methoxy in affects electron distribution and hydrogen-bonding capacity. Methoxy groups generally increase solubility but may reduce membrane permeability.

- Piperazine vs. Phenyl Substituents : Compounds lacking piperazine (e.g., ) show diminished interaction with receptors requiring tertiary amine motifs, such as serotonin or dopamine receptors .

Biological Activity

7-Chloro-2-(4-cyclohexanecarbonylpiperazin-1-yl)-4-methyl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

- IUPAC Name : this compound

- Molecular Formula : C19H24ClN3OS

- Molecular Weight : 371.92 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . The compound's efficacy was evaluated against various human cancer cell lines using the MTT assay to assess cell viability.

Key Findings :

- Cell Lines Tested : The compound was tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines.

- Mechanism of Action :

- Induction of apoptosis was confirmed through flow cytometry.

- Western blot analysis indicated inhibition of key signaling pathways (AKT and ERK) involved in tumor cell survival and proliferation.

- The compound significantly reduced the expression levels of inflammatory cytokines IL-6 and TNF-α in macrophage models, suggesting an anti-inflammatory mechanism that may complement its anticancer activity .

Inflammatory Response

The compound's ability to modulate inflammatory responses was assessed using RAW264.7 macrophages. The results indicated a marked decrease in pro-inflammatory cytokines, supporting its potential as a dual-action therapeutic agent against cancer and inflammation.

Structure-Activity Relationship (SAR)

The structure of benzothiazole derivatives plays a crucial role in their biological activity. Modifications at specific positions on the benzothiazole ring can enhance or diminish their efficacy. For instance, the presence of chlorine and methyl groups has been associated with increased anticancer activity .

Comparative Analysis

The following table summarizes the biological activities of selected benzothiazole derivatives compared to this compound:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |

|---|---|---|---|

| This compound | High | Moderate | AKT/ERK inhibition |

| Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine) | Very High | High | Dual pathway inhibition |

| Compound 4i (N-(2,6-dichlorophenyl) benzo[d]thiazole-2-amine) | Moderate | Low | Cell cycle arrest |

Case Studies

In a recent study focusing on novel benzothiazole derivatives, it was found that modifications to the benzothiazole core enhanced the anticancer properties significantly. The study emphasized that compounds with specific substituents exhibited improved potency against various cancer cell lines while also demonstrating lower toxicity profiles .

Q & A

Q. How to analyze crystal structure data to inform drug design?

- Hydrogen Bonding : Identify key interactions (e.g., C10–H10A···N3, 2.8 Å) that stabilize the crystal lattice and mimic target binding .

- Torsion Angles : Measure dihedral angles between benzothiazole and piperazine rings to optimize conformational flexibility for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.